Linagliptin Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linagliptin is a xanthine derivative and a highly potent, selective, long-acting, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes . During the process development of linagliptin, several process-related impurities are detected, which can significantly impact the quality and safety of the drug product . These impurities need to be identified, synthesized, and characterized to ensure the drug’s efficacy and safety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of linagliptin impurities involves complex chemical processes. For example, the preparation of a linagliptin dimer impurity involves reacting linagliptin with an azo catalyst and an acid . The synthesis method is simple and yields a high-purity impurity compound . Another method involves dissolving linagliptin in a mixed solvent, adding specific reagents, and heating under controlled conditions to obtain the desired impurity .
Industrial Production Methods: In the industrial manufacturing process of linagliptin by Boehringer Ingelheim, cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride affords 2-(chloromethyl)-4-methylquinazoline . This compound is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate to produce the final product .
Análisis De Reacciones Químicas
Types of Reactions: Linagliptin impurities undergo various chemical reactions, including oxidation, reduction, and substitution . For instance, linagliptin is particularly susceptible to degradation when exposed to acid and peroxide .
Common Reagents and Conditions: Common reagents used in the synthesis of linagliptin impurities include hydrogen chloride, sodium carbonate, and various catalysts . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various process-related impurities, such as linagliptin dimer impurity and other structurally related compounds .
Aplicaciones Científicas De Investigación
Linagliptin impurities are crucial for quality control and validation of analytical methods in the manufacture of linagliptin . They are used to ensure the drug’s purity and effectiveness in treating type 2 diabetes . Additionally, these impurities are essential for studying the degradation profile of linagliptin under various conditions, which helps in understanding the drug’s stability and potential side effects .
Mecanismo De Acción
Linagliptin is a competitive, reversible DPP-4 inhibitor . By inhibiting this enzyme, linagliptin slows the breakdown of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are hormones involved in the regulation of blood sugar levels . This inhibition leads to increased insulin release and decreased glucagon production, thereby improving blood sugar control in patients with type 2 diabetes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to linagliptin include other DPP-4 inhibitors such as sitagliptin, saxagliptin, and alogliptin . These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and chemical structures .
Uniqueness of Linagliptin: Linagliptin is unique among DPP-4 inhibitors due to its non-linear pharmacokinetic profile and its primary elimination through non-renal pathways . This makes it a suitable option for patients with renal impairment .
Propiedades
Fórmula molecular |
C25H28N8O2 |
---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
7-but-2-ynyl-3-methyl-8-[(3R)-3-[(4-methylquinazolin-2-yl)methylamino]piperidin-1-yl]purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-33-21-22(31(3)25(35)30-23(21)34)29-24(33)32-12-8-9-17(15-32)26-14-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,30,34,35)/t17-/m1/s1 |
Clave InChI |
CJSMBPROUPCCLX-QGZVFWFLSA-N |
SMILES isomérico |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |
SMILES canónico |
CC#CCN1C2=C(N=C1N3CCCC(C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.